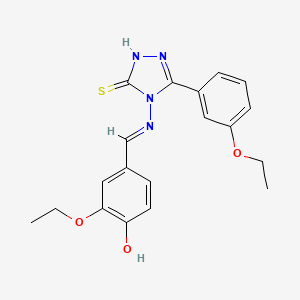
3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-丁基-5-((1,3-二苯基-1H-吡唑-4-基)亚甲基)-2-硫代噻唑烷-4-酮是一种合成有机化合物,属于噻唑烷酮类。该化合物以其独特的结构为特征,包括一个与吡唑部分融合的噻唑烷酮环。由于其潜在的生物活性及其应用,它在各个科学研究领域引起了人们的兴趣。
准备方法
合成路线和反应条件
3-丁基-5-((1,3-二苯基-1H-吡唑-4-基)亚甲基)-2-硫代噻唑烷-4-酮的合成通常包括以下步骤:
吡唑部分的形成: 合成从1,3-二苯基-1H-吡唑的制备开始。这可以通过苯肼在酸性条件下与苯乙酮缩合来实现。
噻唑烷酮环的形成: 下一步涉及噻唑烷酮环的形成。这通常通过使合适的硫代酰胺与α-卤代酮反应来完成。
最终偶联反应: 最后一步是吡唑部分与噻唑烷酮环的偶联。这通常通过Knoevenagel缩合反应来实现,其中吡唑醛在碱(如哌啶)存在下与噻唑烷酮反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但已针对大规模生产进行了优化。这包括使用连续流动反应器、自动化合成和纯化系统,以确保高产率和纯度。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代羰基处,导致形成亚砜或砜。
还原: 还原反应可以针对吡唑环或硫代羰基,分别导致形成二氢吡唑或硫醇。
取代: 该化合物可以参与亲核取代反应,特别是在噻唑烷酮环上,其中硫代羰基可以被其他亲核试剂取代。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢 (H₂O₂) 和间氯过氧苯甲酸 (m-CPBA)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺、硫醇或醇盐等亲核试剂可以在碱性条件下使用。
形成的主要产物
氧化: 亚砜或砜。
还原: 二氢吡唑或硫醇。
取代: 根据所用亲核试剂的不同,形成各种取代的噻唑烷酮。
科学研究应用
化学
在化学中,3-丁基-5-((1,3-二苯基-1H-吡唑-4-基)亚甲基)-2-硫代噻唑烷-4-酮被用作合成更复杂分子的构建块。其独特的结构允许探索新的化学反应并开发新的化合物。
生物学
在生物学研究中,该化合物已被证明具有抗菌和抗真菌剂的潜力。研究表明它可以抑制各种细菌和真菌菌株的生长,使其成为开发新型抗生素的候选者。
医学
在医学上,该化合物正在被研究以了解其潜在的抗炎和抗癌特性。初步研究表明它可以调节炎症和癌细胞增殖中涉及的某些生物学途径。
工业
在工业部门,该化合物可用于开发具有特定性能的新材料,例如增强的热稳定性或独特的光学特性。
作用机制
3-丁基-5-((1,3-二苯基-1H-吡唑-4-基)亚甲基)-2-硫代噻唑烷-4-酮的作用机制涉及它与各种分子靶标的相互作用。例如,据信其抗菌活性源于抑制细菌细胞壁合成中涉及的关键酶。其抗炎作用可能是由于细胞因子的调节和炎症介质的抑制。在癌症研究中,该化合物可以通过激活特定信号通路诱导癌细胞凋亡。
相似化合物的比较
类似化合物
噻唑烷酮: 2,4-噻唑烷二酮等化合物具有类似的核心结构,但在取代基方面有所不同。
吡唑: 1,3-二苯基-1H-吡唑是一种更简单的类似物,没有噻唑烷酮环。
硫代酰胺: 硫代乙酰胺等化合物具有类似的含硫官能团。
独特性
3-丁基-5-((1,3-二苯基-1H-吡唑-4-基)亚甲基)-2-硫代噻唑烷-4-酮的独特之处在于它同时具有噻唑烷酮和吡唑环的结构特征。这种独特的组合赋予了独特的化学反应性和生物活性,使其成为各种应用的多功能化合物。
属性
CAS 编号 |
623940-34-1 |
|---|---|
分子式 |
C23H21N3OS2 |
分子量 |
419.6 g/mol |
IUPAC 名称 |
(5Z)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-2-3-14-25-22(27)20(29-23(25)28)15-18-16-26(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3/b20-15- |
InChI 键 |
PYMKQLKALAPBQE-HKWRFOASSA-N |
手性 SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
规范 SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B12011167.png)
![methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate](/img/structure/B12011170.png)
![N-(2-oxo-2-{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}ethyl)-4-propoxybenzamide](/img/structure/B12011177.png)

![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide](/img/structure/B12011184.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12011190.png)
![methyl 4-[(E)-{2-[3-(1H-benzotriazol-1-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B12011193.png)

![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B12011231.png)
![4-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12011244.png)
